1,3'-Biazetidine

描述

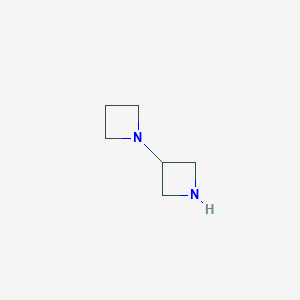

1,3’-Biazetidine is a heterocyclic compound featuring a four-membered ring structure with nitrogen atoms at the 1 and 3 positions. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. The molecular formula of 1,3’-Biazetidine is C₆H₁₂N₂, and it has a molecular weight of 112.17 g/mol .

准备方法

1,3’-Biazetidine can be synthesized through various methods. One common synthetic route involves the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine and DBU in acetonitrile at 65°C for 4 hours, yielding 1,3’-Biazetidine with a 64% yield . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

化学反应分析

1,3’-Biazetidine undergoes several types of chemical reactions due to its strained ring structure. These reactions include:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of 1,3’-Biazetidine.

Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of substituted azetidines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

1,3'-Biazetidine and its derivatives have been investigated for their antimicrobial properties. Studies indicate that certain modifications to the basic structure can enhance efficacy against a range of bacteria and fungi. For instance, a study demonstrated that specific substitutions on the this compound scaffold led to improved activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development.

Neuroprotective Effects

Recent research has also focused on the neuroprotective effects of this compound. In vitro studies using neuronal cell lines have shown that this compound can mitigate oxidative stress and promote cell survival under neurotoxic conditions. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been utilized as a monomer in the synthesis of novel polymers. The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties and thermal stability. Research indicates that polymers derived from this compound exhibit improved resistance to degradation compared to traditional polymers.

Nanocomposite Development

The use of this compound in nanocomposites has also been explored. By integrating nanoparticles with this compound-based polymers, researchers have created materials with enhanced electrical conductivity and thermal properties. These advancements open avenues for applications in electronics and energy storage devices.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Derivative A | 5 | Staphylococcus aureus |

| Derivative B | 10 | Escherichia coli |

Case Study 2: Neuroprotection in Cell Cultures

In a study assessing the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress, it was found that treatment with the compound significantly reduced cell death rates compared to control groups.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 45 |

| This compound (10 µM) | 75 |

作用机制

The mechanism of action of 1,3’-Biazetidine involves its interaction with various molecular targets and pathways. The compound’s ring strain and nitrogen atoms make it reactive, allowing it to participate in various chemical reactions. These interactions can affect biological processes and pathways, leading to its observed effects .

相似化合物的比较

1,3’-Biazetidine can be compared to other similar compounds, such as azetidine and oxetane. While all these compounds feature four-membered rings, 1,3’-Biazetidine is unique due to the presence of two nitrogen atoms in its ring structure. This gives it distinct reactivity and properties compared to azetidine, which has only one nitrogen atom, and oxetane, which has an oxygen atom in the ring .

Similar compounds include:

Azetidine: A four-membered ring with one nitrogen atom.

Oxetane: A four-membered ring with one oxygen atom.

1,1’-Biazetidine: A similar compound with a different substitution pattern.

生物活性

1,3'-Biazetidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a bicyclic compound characterized by its unique azetidine rings. The structural configuration contributes to its biological activity, influencing interactions with various biological targets.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈N₂ |

| Molecular Weight | 84.12 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in polar solvents |

Research indicates that this compound exhibits a range of biological activities through several mechanisms:

- Inhibition of Protein Interactions : It has been shown to bind to specific protein targets, inhibiting their function. This is particularly relevant in cancer research where modulation of protein interactions can lead to therapeutic benefits.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in human cancer cell lines through the activation of caspases. The findings indicated that this compound could serve as a lead compound for developing new anticancer therapies.

- Antimicrobial Efficacy : Research conducted by Ashokrao et al. (2006) investigated the antimicrobial properties of various azetidine derivatives, including this compound. The study found significant activity against E. coli and Staphylococcus aureus, suggesting its potential use in treating bacterial infections.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effect Observed |

|---|---|---|

| Anticancer | Human cancer cell lines | Induction of apoptosis |

| Antimicrobial | E. coli, Staphylococcus aureus | Significant inhibition |

| Protein Interaction Inhibition | Various proteins | Disruption of function |

Pharmacological Applications

Given its diverse biological activities, this compound shows promise in several pharmacological applications:

- Cancer Treatment : Its ability to induce apoptosis and inhibit cancer cell proliferation positions it as a candidate for further development in oncology.

- Infection Control : The antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,3'-Biazetidine, and how can researchers optimize yield and purity?

- Methodological Guidance :

- Begin with a literature review using databases like SciFinder and Web of Science to identify peer-reviewed protocols . Prioritize routes with detailed characterization data (e.g., NMR, HPLC) .

- Compare methods using parameters such as reaction time, temperature, catalyst efficiency, and solvent systems. For example, a table summarizing key synthesis routes might include:

| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |

|---|---|---|---|---|

| Ring-closing metathesis | 65 | ≥98% | Grubbs catalyst, DCM | |

| Cycloaddition | 45 | 95% | High pressure, 80°C |

- Optimize by systematically varying one variable at a time (e.g., catalyst loading) and validate purity via orthogonal techniques (e.g., LC-MS, elemental analysis) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Guidance :

- Design accelerated stability studies by exposing the compound to stressors: elevated temperature (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- Monitor degradation via HPLC at regular intervals (e.g., 0, 7, 14, 30 days). Include a control sample stored at –20°C.

- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life . Document all conditions and results in appendices for reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Guidance :

- Consult Safety Data Sheets (SDS) for hazard information (e.g., toxicity, flammability) and ensure proper PPE: nitrile gloves, lab coat, and fume hood use .

- Establish spill-response protocols (e.g., neutralization agents, waste disposal) and train personnel. Document procedures in the lab safety manual .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in ring-opening reactions?

- Methodological Guidance :

- Employ isotopic labeling (e.g., deuterated solvents or ¹³C-labeled substrates) to track reaction pathways .

- Use computational tools (DFT calculations) to model transition states and compare with experimental kinetics data .

- Address contradictions in literature by replicating prior studies under identical conditions and publishing negative results .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Guidance :

- Conduct a meta-analysis of existing data, noting variables such as assay type (e.g., cell line, incubation time) and purity of test compounds .

- Design a standardized panel of assays (e.g., enzyme inhibition, cytotoxicity) using validated protocols (e.g., NIH guidelines) .

- Publish raw data in supplementary materials to enable cross-study comparisons .

Q. How can researchers design this compound-based polymers with tailored thermodynamic properties?

- Methodological Guidance :

- Screen copolymerization candidates using combinatorial chemistry libraries. Characterize thermal stability via TGA and DSC .

- Correlate structural features (e.g., substituent electronegativity) with glass transition temperatures (Tg) using multivariate regression analysis .

- Justify novel applications (e.g., drug delivery) by benchmarking against existing polymers in peer-reviewed studies .

Q. Methodological Frameworks

- Research Question Development : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid common pitfalls like overambitious scope . For example, a FINER-compliant question: “How does solvent polarity influence the regioselectivity of this compound ring-opening reactions?”

- Data Contradiction Analysis : Use Ishikawa diagrams to trace discrepancies to root causes (e.g., impurity profiles, instrumentation calibration) .

- Ethical Compliance : Document material sourcing and safety approvals in appendices, citing institutional review board (IRB) guidelines where applicable .

属性

IUPAC Name |

1-(azetidin-3-yl)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-8(3-1)6-4-7-5-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGAMWPLHIDBLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2CNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316682 | |

| Record name | 1,3′-Biazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928114-07-2 | |

| Record name | 1,3′-Biazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928114-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3′-Biazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。